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molecular formula C12H9NO B8758606 2-Hydroxy-2-(naphthalen-1-yl)acetonitrile

2-Hydroxy-2-(naphthalen-1-yl)acetonitrile

Cat. No. B8758606
M. Wt: 183.21 g/mol
InChI Key: XDZFFVKVCYLBDP-UHFFFAOYSA-N
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Patent
US08946278B2

Procedure details

To a solution of hydroxy(1-naphthalenyl)acetonitrile (1.67 g, 9.14 mol) in THF (90 mL) at 0° C. was added dropwise a solution of LAH-THF (1M, 11 mL, 11 mmol). After 2 hrs, the solution was quenched by sequential addition of H2O (0.42 mL), 6N NaOH (6M, 0.32 mL) and H2O (1.6 mL). The resulting precipitate was filtered and the filtrate was concentrated and used directly yielding the title compound (0.897 g, 4.8 mmol, 53%) as a clear oil: LCMS (ES) m/z 188 (M+H)+.
Quantity
1.67 g
Type
reactant
Reaction Step One
Name
LAH THF
Quantity
11 mL
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Yield
53%

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=[CH:7][CH:6]=1)[C:3]#[N:4].[H-].[H-].[H-].[H-].[Li+].[Al+3].C1COCC1>C1COCC1>[NH2:4][CH2:3][CH:2]([C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=[CH:7][CH:6]=1)[OH:1] |f:1.2.3.4.5.6.7|

Inputs

Step One
Name
Quantity
1.67 g
Type
reactant
Smiles
OC(C#N)C1=CC=CC2=CC=CC=C12
Name
LAH THF
Quantity
11 mL
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3].C1CCOC1
Name
Quantity
90 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solution was quenched by sequential addition of H2O (0.42 mL), 6N NaOH (6M, 0.32 mL) and H2O (1.6 mL)
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NCC(O)C1=CC=CC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.8 mmol
AMOUNT: MASS 0.897 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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